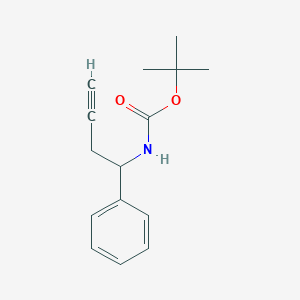
N-Boc-1-(iodomethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-(iodomethyl)cyclopropanamine is a chemical compound with the molecular formula C10H18INO2. It is a derivative of carbamate, featuring a tert-butyl group, an iodomethyl group, and a cyclopropyl ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-1-(iodomethyl)cyclopropanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-(tert-butoxycarbonylamino)-1-propanol with triphenylphosphine and iodine. The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, and at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for tert-butyl[1-(iodomethyl)cyclopropyl]carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-(iodomethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-expansion reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new carbamate derivatives with different functional groups.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Applications De Recherche Scientifique
N-Boc-1-(iodomethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl[1-(iodomethyl)cyclopropyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropyl ring and iodomethyl group play crucial roles in its reactivity and specificity towards different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3-iodopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclopropyl ring.
Tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate: Contains an imidazole ring instead of an iodomethyl group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Features a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
N-Boc-1-(iodomethyl)cyclopropanamine is unique due to the presence of both the cyclopropyl ring and the iodomethyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H16INO2 |
|---|---|
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
tert-butyl N-[1-(iodomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16INO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
Clé InChI |
OUSOUAPLKCOLLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)

![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)




